Ferrocenecarboxamide
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Overview
Description
Ferrocenecarboxamide is a complex organometallic compound that features a unique combination of cyclopentadienyl ligands and iron
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocenecarboxamide typically involves the reaction of cyclopentadienyl iron complexes with appropriate amino and methanolate reagents under controlled conditions. One common method involves the use of ferrocene derivatives, which are reacted with amino and methanolate compounds in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ferrocenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(I) complexes. Substitution reactions result in new organometallic compounds with different ligand environments.
Scientific Research Applications
Ferrocenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Ferrocenecarboxamide exerts its effects involves the interaction of its iron center with various molecular targets. The cyclopentadienyl ligands provide stability and facilitate the transfer of electrons, making the compound an effective catalyst. The specific pathways involved depend on the type of reaction and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ferrocenecarboxamide: Similar in structure but with different functional groups.
Cyclopenta-1,4-diene-1-carboxamide: Another related compound with variations in the ligand structure.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Shares the cyclopentadienyl ligand but with different substituents.
Uniqueness
This compound is unique due to its specific combination of ligands and iron center, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
amino(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H,7H2;1-5H;/q;-1;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOFLRQWOWQCDB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C(N)[O-])C=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FeNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678835 |
Source
|
Record name | Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287-17-8 |
Source
|
Record name | Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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